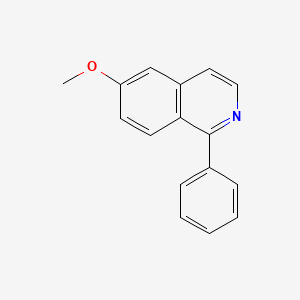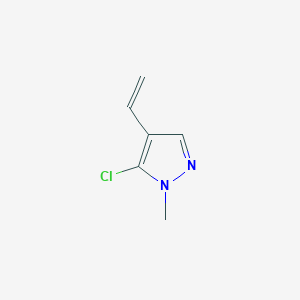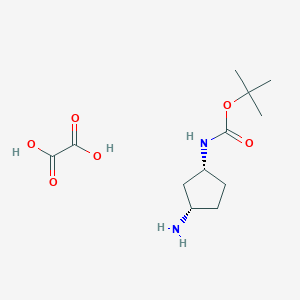
N-(pyridazin-3-ylmethyl)ethanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(pyridazin-3-ylmethyl)ethanamine: is a nitrogen-containing heterocyclic compound It features a pyridazine ring, which is a six-membered ring containing two adjacent nitrogen atoms, attached to an ethanamine group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-(pyridazin-3-ylmethyl)ethanamine typically involves the reaction of pyridazine derivatives with ethanamine. One common method is the aza-Diels-Alder reaction, which involves the reaction of 1,2,3-triazines with 1-propynylamines under neutral conditions to yield 6-aryl-pyridazin-3-amines . This reaction is highly regioselective and offers good functional group compatibility.
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.
Analyse Chemischer Reaktionen
Types of Reactions: N-(pyridazin-3-ylmethyl)ethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the pyridazine ring to dihydropyridazine derivatives.
Substitution: The ethanamine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often use reagents like alkyl halides or acyl chlorides.
Major Products Formed:
Oxidation: N-oxides of this compound.
Reduction: Dihydropyridazine derivatives.
Substitution: Various substituted ethanamine derivatives.
Wissenschaftliche Forschungsanwendungen
N-(pyridazin-3-ylmethyl)ethanamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Potential use in drug discovery and development due to its unique structure and reactivity.
Industry: May be used in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of N-(pyridazin-3-ylmethyl)ethanamine is not fully understood. it is believed to interact with various molecular targets and pathways due to the presence of the pyridazine ring. The compound may act as an inhibitor or modulator of specific enzymes or receptors, leading to its observed biological activities .
Vergleich Mit ähnlichen Verbindungen
Pyridazine: A basic structure similar to N-(pyridazin-3-ylmethyl)ethanamine but without the ethanamine group.
Pyridazinone: Contains a carbonyl group in the pyridazine ring, offering different reactivity and biological activities.
Pyrazine: Another diazine compound with nitrogen atoms at positions 1 and 4, differing in its chemical properties and applications.
Uniqueness: this compound is unique due to the combination of the pyridazine ring and the ethanamine group, which provides a distinct set of chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Eigenschaften
Molekularformel |
C7H11N3 |
|---|---|
Molekulargewicht |
137.18 g/mol |
IUPAC-Name |
N-(pyridazin-3-ylmethyl)ethanamine |
InChI |
InChI=1S/C7H11N3/c1-2-8-6-7-4-3-5-9-10-7/h3-5,8H,2,6H2,1H3 |
InChI-Schlüssel |
REKVRZHIZDQWCJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCNCC1=NN=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





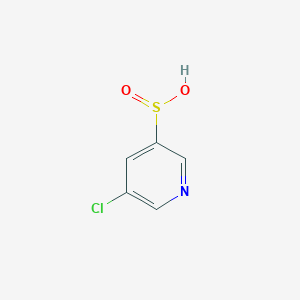
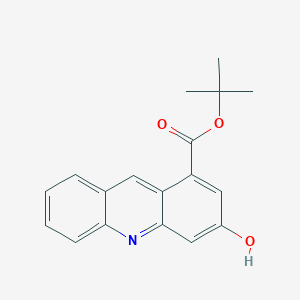
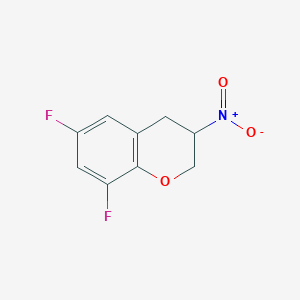
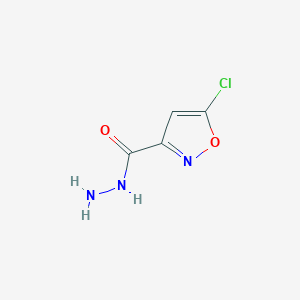
![2-bromo-Imidazo[2,1-b]thiazole-6-propanoic acid](/img/structure/B12972713.png)
